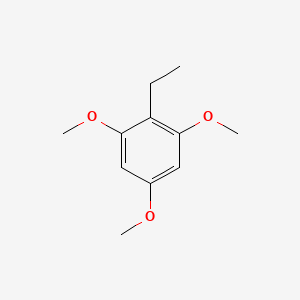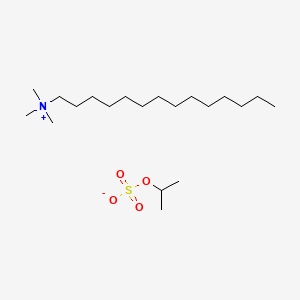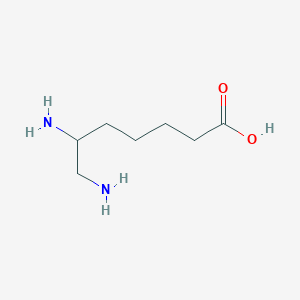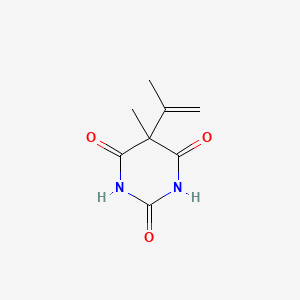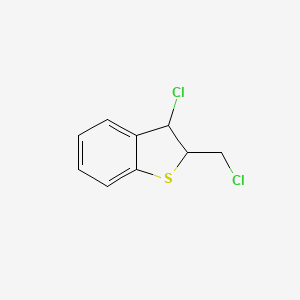
3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl thiophene: is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom. Chloromethyl thiophene is particularly notable for its chloromethyl group attached to the thiophene ring, which imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrochloric Acid and Formaldehyde Method:
Industrial Production Methods:
- The industrial production of chloromethyl thiophene often involves similar methods but on a larger scale, with enhanced safety measures due to the lachrymatory nature of the compound.
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution:
- Chloromethyl thiophene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
- Common reagents: Sodium hydroxide, potassium cyanide.
- Major products: Hydroxymethyl thiophene, cyanomethyl thiophene.
-
Grignard Reactions:
- Chloromethyl thiophene forms Grignard reagents when reacted with magnesium in the presence of dry ether.
- These Grignard reagents can further react with various electrophiles to form new carbon-carbon bonds .
-
Oxidation:
- Chloromethyl thiophene can be oxidized to form thiophene carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
Scientific Research Applications
Chemistry:
- Chloromethyl thiophene is used as an intermediate in the synthesis of various thiophene derivatives, which are important in organic synthesis and material science .
Biology and Medicine:
- Thiophene derivatives, including chloromethyl thiophene, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry:
Mechanism of Action
The mechanism of action of chloromethyl thiophene involves its reactivity due to the presence of the chloromethyl group. This group makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The sulfur atom in the thiophene ring also contributes to its reactivity by stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
2-Chloromethylthiophene: Similar in structure but with the chloromethyl group at a different position.
2,5-Dichlorothiophene: Contains two chlorine atoms, making it more reactive in substitution reactions.
Thiophene Carboxylic Acids: Formed by the oxidation of chloromethyl thiophene, these compounds have different reactivity and applications.
Uniqueness:
- Chloromethyl thiophene is unique due to its specific reactivity profile, which allows it to be used in a wide range of chemical reactions and applications. Its ability to form Grignard reagents and undergo nucleophilic substitution makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8Cl2S |
|---|---|
Molecular Weight |
219.13 g/mol |
IUPAC Name |
3-chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H8Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8-9H,5H2 |
InChI Key |
YBJYDZIULVFOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(S2)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


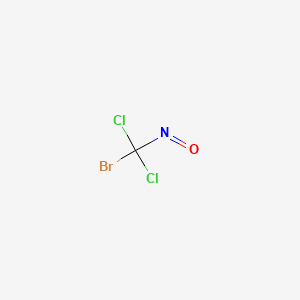
![6-[(Diethylamino)carbonyl]-4-((E)-3-[6-[(diethylamino)carbonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13800640.png)
![1H,9H-Pyrazolo[1,2-a]indazole-1,3(2H)-dione](/img/structure/B13800645.png)
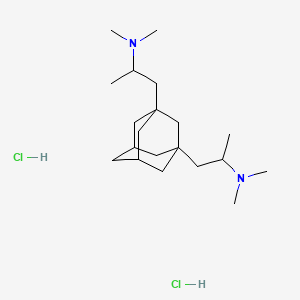
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate](/img/structure/B13800661.png)
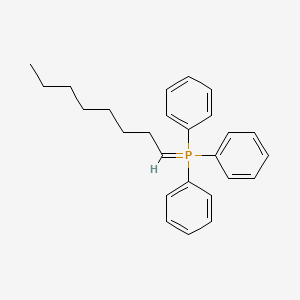
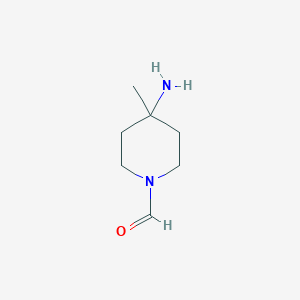
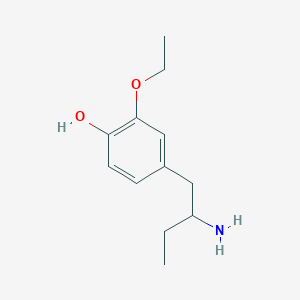
![5-Bromo-2-[[[(1-oxohexyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800694.png)
![(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh](/img/structure/B13800702.png)
